rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans

Description

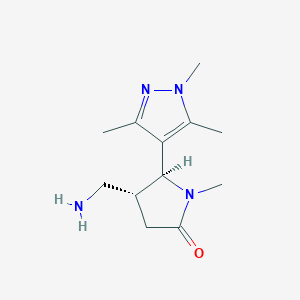

The compound rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans is a pyrrolidin-2-one derivative with a stereochemically defined trans configuration. Its molecular formula is C₁₁H₁₈N₄O, and it features a pyrrolidinone core substituted with an aminomethyl group at position 4, a methyl group at position 1, and a trimethyl-1H-pyrazole moiety at position 5 . While direct pharmacological data are unavailable in the provided evidence, its structural analogs suggest roles in drug discovery, particularly as kinase inhibitors or enzyme modulators .

Properties

IUPAC Name |

(4R,5S)-4-(aminomethyl)-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-7-11(8(2)16(4)14-7)12-9(6-13)5-10(17)15(12)3/h9,12H,5-6,13H2,1-4H3/t9-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSGPEVWESZUHC-SKDRFNHKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2C(CC(=O)N2C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C)C)[C@@H]2[C@H](CC(=O)N2C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans, is a substituted pyrrolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interaction, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of organic compounds characterized by a five-membered ring containing nitrogen. Its unique structure includes the following features:

- Pyrrolidinone ring : A five-membered cyclic structure that contributes to the compound's stability and reactivity.

- Aminomethyl group : This functional group may enhance interaction with biological targets.

- Trimethylpyrazole moiety : This component may play a crucial role in the compound's binding affinity to specific receptors.

Biological Activity Overview

Research on rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one is still emerging. However, preliminary studies suggest several potential biological activities:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of various enzymes involved in metabolic pathways. Its structural similarity to known enzyme inhibitors suggests potential efficacy in this area.

- Receptor Interaction : The presence of the pyrazole ring indicates possible interactions with purinergic receptors, which are critical in platelet aggregation and signaling pathways. Compounds with similar structures have shown activity against P2Y receptors, which are involved in various physiological processes .

While specific mechanisms for this compound have not been fully elucidated, its biological activity is hypothesized to involve:

- Binding Affinity : The unique combination of functional groups allows for enhanced binding to target proteins or enzymes.

- Modulation of Protein Interactions : The compound may influence protein-protein interactions critical for cellular signaling and metabolic regulation.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds can provide insights into the potential activity of rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Rac-(5S,7R)-5-(1-methyl-1H-pyrazol-4-yl)-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine | Pyrazole derivative with trifluoromethyl group | Different heterocyclic structure |

| 4-(4-fluorophenyl)pyrrolidin-2-one | Contains a pyrrolidinone ring | Lacks pyrazole moiety |

| 3-amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride | Amino acid derivative | Different functional groups |

The distinct pharmacological properties of rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one arise from its specific stereochemistry and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

*Calculated based on molecular formula.

Key Research Findings

Structural and Functional Implications

- Trimethyl-pyrazole vs. Dimethyl-pyrazole : The trimethyl substitution on the pyrazole ring in the target compound likely enhances metabolic stability compared to dimethyl analogs (e.g., CAS 1955474-22-2) by reducing oxidative degradation .

- Aminomethyl vs. Amino Group: The aminomethyl group at position 4 (target compound) provides a methylene spacer that may improve binding affinity in biological systems compared to the amino group in CAS 1820583-26-3 .

Q & A

Basic Research Questions

Q. What are the critical factors in optimizing the synthetic route for rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one?

- Methodological Answer : Synthesis requires precise control of reaction conditions, including solvent selection (e.g., polar aprotic solvents for nucleophilic substitution steps), temperature gradients (e.g., −78°C for chiral induction), and catalytic systems (e.g., Pd-mediated coupling for pyrazole integration). Analytical validation via HPLC and chiral column chromatography is essential to confirm enantiomeric purity . For example, highlights the need for NMR (¹H/¹³C) and mass spectrometry to verify structural integrity during intermediate steps.

Q. How can researchers resolve stereochemical ambiguity in the pyrrolidin-2-one core during synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For dynamic systems, variable-temperature NMR can assess rotational barriers of substituents (e.g., trimethylpyrazole). Computational methods like DFT (Density Functional Theory) can predict dihedral angles and compare them with experimental NOESY correlations . demonstrates how crystal data (e.g., triclinic P1 space group) resolve spatial arrangements in analogous heterocycles.

Q. What analytical techniques are prioritized for purity assessment and structural validation?

- Methodological Answer : A tiered approach is recommended:

- Purity : HPLC with UV/ELSD detectors (C18 columns, acetonitrile/water gradient) and Karl Fischer titration for water content.

- Structure : High-resolution MS (ESI-TOF) for molecular formula confirmation, 2D NMR (COSY, HSQC) for connectivity, and IR spectroscopy for functional groups (e.g., lactam C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the trimethylpyrazole moiety influence the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Computational modeling (e.g., Frontier Molecular Orbital analysis) predicts reactivity by evaluating HOMO/LUMO energies. For instance, the electron-donating trimethyl groups stabilize pyrazole’s π-system, reducing electrophilic substitution susceptibility. Experimental validation via kinetic studies (e.g., monitoring reaction rates with substituted electrophiles) can quantify these effects . ’s ICReDD framework integrates quantum chemical calculations to optimize reaction pathways.

Q. What strategies mitigate data contradictions between in vitro bioactivity and in silico predictions for this compound?

- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility in docking studies. Use explicit solvent molecular dynamics (MD) simulations (>100 ns trajectories) to refine binding poses. Validate with SPR (Surface Plasmon Resonance) for binding kinetics and cellular assays (e.g., cAMP modulation for GPCR targets). Cross-reference with structural analogs in and to identify scaffold-specific outliers .

Q. How can researchers design structure-activity relationship (SAR) studies to probe the aminomethyl group’s role in target engagement?

- Methodological Answer : Synthesize derivatives with:

- Steric variants : tert-butylaminomethyl vs. cyclopropylaminomethyl.

- Electronic variants : Electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.

Assess changes via radioligand displacement assays or thermal shift assays (DSF) for target binding stability. ’s pharmacological profiling of pyrrolidinone derivatives provides a template for SAR workflows.

Q. What computational tools are effective for predicting metabolic stability of the trans isomer?

- Methodological Answer : Use ADMET predictors (e.g., SwissADME, pkCSM) to identify vulnerable sites (e.g., lactam ring oxidation). Validate with microsomal stability assays (human liver microsomes + NADPH) and LC-MS/MS metabolite identification. ’s reaction path search methods can simulate cytochrome P450-mediated oxidation pathways .

Q. How does the compound’s conformational flexibility impact its membrane permeability in BBB (Blood-Brain Barrier) penetration studies?

- Methodological Answer : Perform PAMPA-BBB assays and correlate with NMR-derived conformational ensembles (e.g., trans-pyrrolidinone ring puckering). Molecular lipophilicity potential (MLP) maps can highlight hydrophobic/hydrophilic surface areas. ’s piperidinone analogs suggest rigidification strategies (e.g., spirocyclic modifications) to enhance permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.